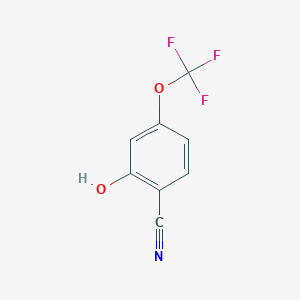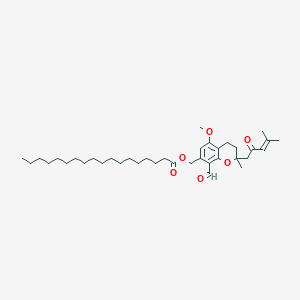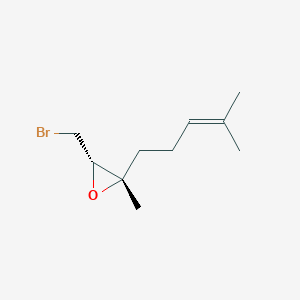
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound features a bromomethyl group and a methyl group attached to the oxirane ring, along with a 4-methyl-3-pentenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The specific precursor for this compound would be a bromomethylated alkene.
Halogenation and Cyclization: Another method involves the halogenation of a suitable alkene followed by cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are often employed to ensure the desired stereochemistry and minimize by-products.
化学反应分析
Types of Reactions
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane. For example, using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used. For example, using sodium azide would yield an azide-substituted product.
Ring-Opening Reactions: The major products are typically diols or halohydrins, depending on the reaction conditions.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials.
作用机制
The mechanism of action of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and subsequent reactions. The bromomethyl group can also participate in substitution reactions, further diversifying its reactivity.
相似化合物的比较
Similar Compounds
(2S-cis)-3-(Chloromethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
(2S-cis)-3-(Hydroxymethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromomethyl group in (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane imparts unique reactivity compared to its analogs. Bromine is a better leaving group than chlorine, making nucleophilic substitution reactions more favorable. Additionally, the specific stereochemistry (2S-cis) can influence the compound’s reactivity and interactions with other molecules.
属性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
(2S,3S)-3-(bromomethyl)-2-methyl-2-(4-methylpent-3-enyl)oxirane |
InChI |
InChI=1S/C10H17BrO/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9H,4,6-7H2,1-3H3/t9-,10+/m1/s1 |
InChI 键 |
YBLCNHAYWVYVPC-ZJUUUORDSA-N |
手性 SMILES |
CC(=CCC[C@]1([C@H](O1)CBr)C)C |
规范 SMILES |
CC(=CCCC1(C(O1)CBr)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


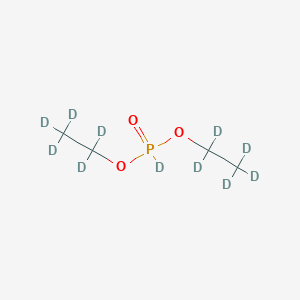
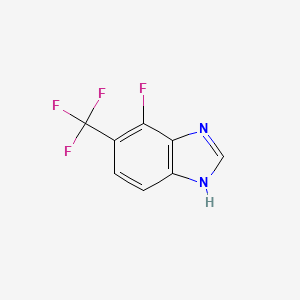

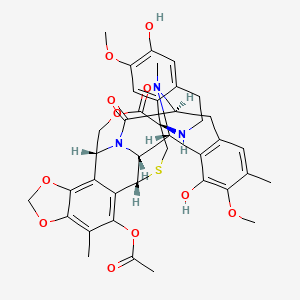
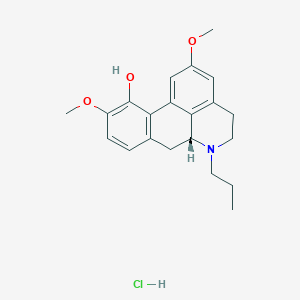
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
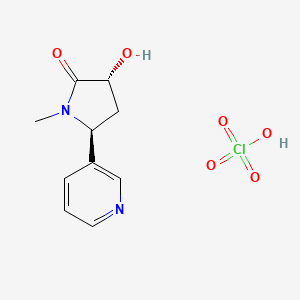
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
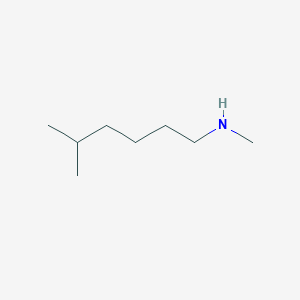
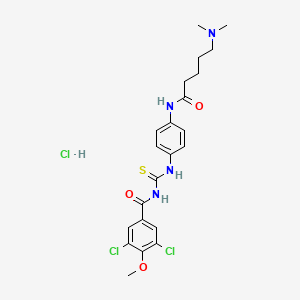
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
